2-Methylbutyl (E)-(+)-2-methylisocrotonate

Odor Detection Threshold Sensory Analysis Fragrance Formulation

2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-27-7), also known as 2-methylbutyl tiglate, is an unsaturated branched ester belonging to the tiglate family. This compound is characterized by a 2-methylbutyl alcohol moiety esterified to (E)-2-methyl-2-butenoic acid (tiglic acid), with defined (E)-(+) stereochemistry that distinguishes it from its (Z)-configured angelate isomer.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 97752-27-7
Cat. No. B12709993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl (E)-(+)-2-methylisocrotonate
CAS97752-27-7
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC(C)COC(=O)C(=CC)C
InChIInChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h6,8H,5,7H2,1-4H3/b9-6+
InChIKeyDEJJNOHKWLTTKE-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-27-7): Stereochemically Defined Tiglate Ester for Precision Procurement


2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-27-7), also known as 2-methylbutyl tiglate, is an unsaturated branched ester belonging to the tiglate family . This compound is characterized by a 2-methylbutyl alcohol moiety esterified to (E)-2-methyl-2-butenoic acid (tiglic acid), with defined (E)-(+) stereochemistry that distinguishes it from its (Z)-configured angelate isomer . With a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol, this ester is primarily employed in the flavor and fragrance industry due to its distinct olfactory profile and is also found as a natural constituent in essential oils such as Roman chamomile [1].

Stereochemically defined (E)-(+) tiglate ester
Reported low odor detection threshold context
Reported extended fragrance tenacity (substantivity)
Natural occurrence in Roman chamomile essential oil

Why Generic Tiglate Esters Cannot Substitute for 2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-27-7) in Performance-Critical Formulations


Substituting 2-Methylbutyl (E)-(+)-2-methylisocrotonate with other tiglate esters (e.g., butyl tiglate or isoamyl tiglate) or its (Z)-isomer (2-methylbutyl angelate) introduces significant variability in key performance attributes including olfactory detection threshold, tenacity (substantivity), and antioxidant capacity . The stereospecific (E)-(+) configuration of this compound dictates its molecular shape and, consequently, its interaction with olfactory receptors, resulting in a unique odor profile and a detection threshold that can differ by orders of magnitude compared to closely related analogs . Such differences can critically impact the sensory performance and stability of a final fragrance or flavor formulation, making direct substitution without reformulation and re-validation a high-risk proposition for product integrity and consistency .

Stereoisomer mismatch
(Z)-Angelate isomer differs in odor profile and natural abundance; direct substitution may shift sensory character.
Tiglate analog variability
Butyl or isoamyl tiglates lack reported tenacity and odor threshold data; performance may not replicate.
Antioxidant activity context
Only this compound provides a specific IC50 for DPPH scavenging; substitutes lack a quantifiable benchmark.

Quantitative Differentiation Guide: 2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-27-7) vs. Key Tiglate Analogs


Odor Detection Threshold Comparison: 2-Methylbutyl Tiglate vs. Methyl Tiglate

2-Methylbutyl (E)-(+)-2-methylisocrotonate exhibits an odor detection threshold of 0.8–1.2 ppb in air, measured per ASTM E544-11 . In stark contrast, the structurally simpler methyl tiglate (methyl (E)-2-methyl-2-butenoate) has a reported odor threshold of 130 μL/10³ L (approximately 130 ppb) [1][2]. This represents a ~100-fold lower detection threshold for the target compound, indicating a significantly higher odor impact at equivalent concentrations.

Odor Detection Threshold
Reported
0.8–1.2 ppb vs. methyl tiglate ~130 ppb (~100-fold lower)
Lower threshold reported, may support reduced use-level context for equivalent odor intensity.
ASTM E544-11; cross-study comparison
Odor Detection Threshold Sensory Analysis Fragrance Formulation

Tenacity Index Comparison: 2-Methylbutyl Tiglate vs. n-Butyl Tiglate

The tenacity index of 2-Methylbutyl (E)-(+)-2-methylisocrotonate is reported as 6.2–7.8 hours, measured using a modified IFRA Guideline 12 protocol . In comparison, n-butyl tiglate exhibits a substantivity of greater than 1 hour at 100% concentration, but its exact tenacity is not specified and is generally considered lower [1][2]. This indicates that the 2-methylbutyl ester provides a significantly longer-lasting fragrance profile.

Tenacity / Substantivity
Reported
6.2–7.8 h vs. n-butyl tiglate >1 h
Longer substantivity reported, may support fragrance base-note performance.
Modified IFRA Guideline 12; 100% conc. comparator
Substantivity Tenacity Fragrance Longevity

Free Radical Scavenging Activity: 2-Methylbutyl Tiglate vs. Class-Level Expectations

2-Methylbutyl (E)-(+)-2-methylisocrotonate has demonstrated a DPPH radical scavenging effect with an IC50 value of approximately 150 µg/mL . While this activity is moderate, it is a quantifiable attribute that may contribute to the oxidative stability of formulations. In contrast, specific IC50 values for direct comparators such as butyl tiglate and isoamyl tiglate are not detailed in available literature; studies on butyl tiglate only note a 'strong scavenging effect' without quantification . This lack of data for analogs makes the 150 µg/mL IC50 a specific, verifiable benchmark for this compound.

DPPH Scavenging (IC50)
Class-level
~150 µg/mL
Quantifiable benchmark reported; comparator data not available.
DPPH assay; class-level inference
Antioxidant Activity DPPH Assay Stability

Natural Occurrence and Stereochemical Purity: 2-Methylbutyl Tiglate vs. 2-Methylbutyl Angelate

2-Methylbutyl (E)-(+)-2-methylisocrotonate is the (E)-configured tiglate ester, distinguished from its (Z)-isomer, 2-methylbutyl angelate (CAS 61692-77-1). In essential oils such as Roman chamomile, the angelate (Z)-isomer has been quantified at levels ranging from 7.2% to 20.3% [1][2], whereas the tiglate (E)-isomer is also present but often less abundant. The specific (E)-(+) stereochemistry of CAS 97752-27-7 ensures a defined odor profile and reactivity, which is crucial for natural product identification, authentication, and for replicating natural aroma profiles with precision [3].

Stereochemical Identity
Reported
(E)-(+) Tiglate isomer; angelate 7.2–20.3% in chamomile oil
Isomer identity important for natural-identical reconstitution and analytical authentication.
GC-MS analysis; Roman chamomile oil
Natural Product Chemistry Stereochemistry Essential Oil Analysis

Optimal Application Scenarios for 2-Methylbutyl (E)-(+)-2-methylisocrotonate (CAS 97752-27-7) Based on Quantified Differentiation


High-Impact Fragrance Base Notes for Fine Perfumery and Personal Care

Formulators seeking a long-lasting, high-impact base note should prioritize this compound. Its exceptionally low odor detection threshold (0.8–1.2 ppb) enables potent olfactory effects at minimal concentrations, while its superior tenacity (6.2–7.8 hours) ensures fragrance longevity. This combination is ideal for fine perfumes, luxury soaps, and long-wear body lotions, where the cost-in-use can be optimized due to high potency and extended duration .

Analytical Reference Standard for Natural Product Authentication

Given its specific (E)-(+) stereochemistry and presence in essential oils like Roman chamomile [1][2], this compound is an essential reference material for GC-MS analysis. Researchers and quality control laboratories require the pure (E)-(+) tiglate isomer to accurately identify and quantify this compound in natural extracts, distinguishing it from its more abundant (Z)-angelate isomer [3]. This ensures the authenticity and quality of natural essential oils and extracts.

Flavor Formulations Requiring Oxidative Stability

In flavor applications where oxidative stability is a concern (e.g., in products with high fat content or those requiring extended shelf life), the quantified DPPH radical scavenging activity (IC50 ≈ 150 µg/mL) provides a measurable advantage. While the activity is moderate, it offers a predictable contribution to product stability that is not as well-defined for common substitutes like butyl or isoamyl tiglate .

Natural-Identical Flavor and Fragrance Reconstructions

For creating natural-identical flavor and fragrance blends intended to replicate the profile of botanicals such as Roman chamomile, the use of the correct (E)-(+) tiglate isomer is critical [1][2]. Using the incorrect stereoisomer (angelate) will produce an off-note and fail to match the target natural profile, making this compound indispensable for high-fidelity natural reconstructions [3].

Application
Selection Property
Validation Focus
Fragrance base-note formulations
Reported low odor threshold and extended tenacity
Olfactory impact and longevity in formulation matrices
Natural product authentication by GC-MS
Stereochemically defined (E)-(+) tiglate isomer
Isomer-specific peak identification and quantification
Flavor formulations with oxidative stability concerns
DPPH radical scavenging activity benchmark
Oxidative stability contribution in product matrix
Natural-identical flavor/fragrance reconstitution
Correct (E)-(+) tiglate stereochemistry
Profile fidelity vs. target botanical (e.g., Roman chamomile)
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